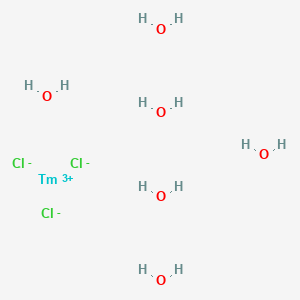

Thulium(3+);trichloride;hexahydrate

Description

BenchChem offers high-quality Thulium(3+);trichloride;hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thulium(3+);trichloride;hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

thulium(3+);trichloride;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Tm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIAQAHPMBNVJE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tm+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of Thulium Trichloride Hexahydrate: Aqueous vs. Ethanolic Systems

[2]

Executive Summary

Thulium trichloride hexahydrate (

-

In Water: Dissolution is entropically driven and results in the formation of stable aqua-cations

with outer-sphere chloride anions. The process is rapid and yields a slightly acidic solution due to hydrolysis. -

In Ethanol: Dissolution involves solvolysis where ethanol molecules compete for coordination sites. While highly soluble, the stability is lower than in water, and the solution is prone to forming alcohol-adducts (

) upon evaporation.[1] This solvent is preferred for anhydrous precursor synthesis to avoid oxychloride formation.

Quick Data Reference

| Property | Water ( | Ethanol ( |

| Solubility Classification | Very Soluble (>50 wt% est.) | Very Soluble (High) |

| Dissolution Species | ||

| Hygroscopicity | Extreme (Deliquescent) | High |

| Primary Utility | Crystal growth, aqueous catalysis | Anhydrous synthesis, sol-gel precursors |

| Risk Factor | Hydrolysis to | Flammability, solvate formation |

Fundamental Solvation Chemistry

The Lanthanide Contraction Effect

Thulium, being a heavy lanthanide (Atomic #69), possesses a smaller ionic radius (0.88 Å for CN=6) compared to lighter lanthanides.[1] This high charge density (

-

High Lattice Energy: The solid hexahydrate has a stable monoclinic structure (

). Breaking this lattice requires high solvation energy. -

Strong Solvation: Both water and ethanol provide sufficient donor strength (Lewis basicity) to overcome the lattice energy, but water's smaller size allows for a tighter, more stable coordination sphere (typically Coordination Number 8 or 9 in solution).

Solvation Dynamics: Water vs. Ethanol

The following diagram illustrates the mechanistic difference in solvation shells between the two solvents.

Figure 1: Mechanistic divergence of Thulium Trichloride dissolution. In water, the primary risk is pH-dependent hydrolysis. In ethanol, the system favors the formation of bulky alcohol-coordinated adducts.[1]

Experimental Protocols

Protocol A: Preparation of High-Purity Aqueous Solution

Objective: Create a stable stock solution for optical or biological applications while preventing turbidity (oxychloride formation).

Materials:

Procedure:

-

Weighing: Weigh the hygroscopic solid rapidly. Use a glovebox if the ambient humidity is >60%.

-

Acidification: Before adding the solid, acidify the water slightly (pH 1-2) using 1M HCl.

-

Reasoning:

ions are prone to hydrolysis:

-

-

Dissolution: Add the solid to the acidified water with magnetic stirring at room temperature (25°C). Dissolution should be instantaneous and exothermic.

-

Filtration: Filter through a 0.22 µm PVDF membrane to remove any insoluble rare-earth oxide impurities often present in commercial salts.

Protocol B: Preparation of Ethanolic Precursor (Anhydrous Route)

Objective: Prepare a solution suitable for sol-gel spin coating or synthesis of anhydrous

Materials:

Procedure:

-

Dissolution: Dissolve

in absolute ethanol. The solution may appear slightly turbid initially due to trace water causing micro-hydrolysis. -

Chemical Dehydration (Critical Step): Add Triethyl orthoformate (TEOF) in a 6:1 molar ratio relative to the hydrated water.

-

Mechanism:

. This chemically consumes the hydration water, converting the solvated species closer to an anhydrous ethanol adduct.

-

-

Reflux: Gently reflux at 60°C for 1 hour under

atmosphere to ensure complete ligand exchange. -

Storage: Store in a desiccator. Ethanolic solutions of Tm are highly hygroscopic and will absorb atmospheric moisture rapidly, reverting to the hydrate.

Quantitative Solubility & Physical Data

While specific solubility curves for Thulium are rare in open literature, values are extrapolated from the Lanthanide series trends (Erbium and Lutetium).

| Parameter | Value/Description | Context |

| Molecular Weight | 383.38 g/mol | Hexahydrate form |

| Water Solubility | ~45 - 50 g / 100g solvent (Est. at 25°C) | Based on heavy lanthanide trends (e.g., |

| Ethanol Solubility | > 40 g / 100g solvent | Forms viscous syrup at high concentrations |

| Melting Point | 824°C (Anhydrous) | Hexahydrate decomposes/melts in own water ~150°C |

| Density | 3.98 g/cm³ | Solid phase |

| Appearance | Pale Green/White Crystals | Color arises from f-f transitions |

Critical Applications & Solvent Selection

When to use Water?

-

Crystal Growth: For growing single crystals of

for spectroscopic standards. -

Biological Assays: When Tm is used as a shift reagent or MRI contrast agent precursor (though Gd is more common, Tm has distinct magnetic properties).

-

Catalysis: Aqueous Lewis acid catalysis where the hydration shell is part of the active species.

When to use Ethanol?

-

Nanomaterial Synthesis: Synthesis of

upconversion nanoparticles often requires non-aqueous solvents (ethanol/methanol) to control nucleation rates and morphology. -

Anhydrous Synthesis: If the goal is to produce anhydrous

(e.g., for atomic layer deposition), ethanol is the superior starting solvent because water removal is energetically easier (lower surface tension/boiling point) and can be chemically assisted (TEOF method).

Purification Workflow

The solubility difference in ethanol is often used to separate Thulium from non-lanthanide impurities (like alkali chlorides) which have poor solubility in ethanol.

Figure 2: Purification workflow utilizing the high solubility of TmCl3 in ethanol to remove alkali metal impurities.

References

-

American Elements. (n.d.). Thulium Chloride Hexahydrate.[5][2][3][4][6][7][8] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61643, Thulium trichloride. Retrieved from [Link]

-

Freeman, J. H., & Smith, M. L. (1958).[1] The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride. Journal of Inorganic and Nuclear Chemistry. ( foundational protocol for anhydrous preparation).

- Cotton, S. (2006). Lanthanide and Actinide Chemistry. Wiley.

Sources

- 1. 溫度下水的溶解度表 [sigmaaldrich.com]

- 2. Thulium(III) chloride 99.99 trace metals 1331-74-4 [sigmaaldrich.com]

- 3. americanelements.com [americanelements.com]

- 4. Thulium(III) chloride 99.99 trace metals 1331-74-4 [sigmaaldrich.com]

- 5. Thulium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. Thulium trichloride | Cl3Tm | CID 61643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. srdata.nist.gov [srdata.nist.gov]

Technical Guide: Electronic Absorption Spectrum of Thulium(3+) Ions in Aqueous Solution

Executive Summary

The thulium(III) ion (

This guide provides a rigorous analysis of the

Part 1: Theoretical Framework

Electronic Structure and The "Aqua Ion"

The Thulium(III) ion possesses a

-

Coordination Geometry: Due to the lanthanide contraction, heavy lanthanides like Tm favor lower coordination numbers than their lighter counterparts. In dilute aqueous solution,

exists in a dynamic equilibrium between 8-coordinate (Square Antiprism) and 9-coordinate (Tricapped Trigonal Prism) geometries, with a mean hydration number of approximately 8.3–8.8. -

Shielding: The

valence electrons are spatially sequestered inside the filled

Selection Rules and Intensities

The absorption bands observed are f-f transitions .

-

Laporte Rule: Transitions between states of the same parity (f to f) are electric-dipole forbidden.

-

Spin Rule: Transitions between states of different multiplicities are spin-forbidden.

Why do we see bands?

The transitions become weakly allowed (induced electric dipole) due to the non-centrosymmetric vibrations of the water ligands (vibronic coupling) which mix opposite-parity states (like 5d) into the 4f configuration. This results in low molar absorptivity coefficients (

Energy Level Diagram (Graphviz)

The following diagram maps the key absorption transitions originating from the Ground State (

Caption: Energy level diagram of aqueous Tm3+ showing primary absorption transitions from the 3H6 ground state. Wavelengths are approximate for aqueous media.

Part 2: Spectral Characteristics (Data)[1][2]

The following data is derived from the seminal work of Carnall et al. (1968) on lanthanide aquo ions in dilute acid.

Table 1: Key Electronic Absorption Bands of Tm³⁺ (aq)

| Transition ( | Wavelength | Wavenumber | Molar Absorptivity | Visual Color Region |

| ~358 | 27,930 | ~6.5 | UV (Invisible) | |

| 464 | 21,550 | ~6.0 | Blue | |

| 658 | 15,200 | ~2.5 | Red | |

| 684 | 14,620 | ~2.5 | Red | |

| 780 | 12,820 | ~8.5 | Near-IR | |

| 1212 | 8,250 | ~4.0 | Short-wave IR | |

| ~1700 | 5,880 | < 2.0 | IR (Water overlap) |

Note on Water Interference: The transitions in the IR region (specifically

and) often overlap with the strong vibrational overtones of the O-H bonds in water. Deuterated water ( ) is often used to visualize these bands clearly.

Part 3: Experimental Protocol

Reagents and Preparation

Objective: Prepare a standard 0.1 M

-

Precursor: Thulium(III) Oxide (

, 99.99%). -

Solvent: Perchloric Acid (

). Why? Perchlorate (

Protocol:

-

Calcination: Heat

at 900°C for 2 hours to remove adsorbed water/carbonates. Cool in a desiccator. -

Dissolution: Weigh precise amount of

. Add a slight excess of 1 M-

Reaction:

-

-

Digestion: Warm gently (do not boil) until the oxide is completely dissolved. The solution should be clear.

-

Adjustment: Dilute to volume with deionized water. Check pH; maintain pH < 2.0 to prevent the formation of hydroxo-species (

).

Measurement Workflow (Graphviz)

Caption: Workflow for accurate spectrophotometric determination of Tm3+ aqueous spectra.

Critical Measurement Parameters:

-

Slit Width: < 1 nm (Essential. f-f bands are sharp; wide slits cause spectral averaging and peak height reduction).

-

Baseline: Run a baseline with 0.1 M

in both cuvettes. -

Range: 300 nm to 900 nm (for Visible/NIR).

Part 4: Advanced Applications (Drug Development)

The CEST Mechanism (PARACEST)

For drug development professionals, the absorption spectrum is a proxy for the electronic state that drives Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) .

is a premier PARACEST agent because its high magnetic anisotropy induces a massive "hyperfine shift" (pseudo-contact shift) on the protons of coordinated water or chelate ligands.Mechanism:

-

Shift:

shifts the resonance frequency of bound water protons ( -

Saturation: A radiofrequency (RF) pulse is applied at the specific absorption frequency of the Tm-bound protons.

-

Exchange: These saturated protons physically exchange with bulk water protons.[1]

-

Detection: The bulk water signal decreases, creating "negative contrast" on the MRI.

Why Tm³⁺? The non-spherical

Application Diagram

Caption: Mechanism of Tm3+-mediated PARACEST MRI contrast generation.

References

-

Carnall, W. T., Fields, P. R., & Rajnak, K. (1968).[2][3] Electronic Energy Levels in the Trivalent Lanthanide Aquo Ions. I. Pr3+, Nd3+, Pm3+, Sm3+, Dy3+, Ho3+, Er3+, and Tm3+.[2][3][4][5][6] The Journal of Chemical Physics, 49(10), 4424–4442.

-

Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of lanthanide luminescence for designing light-emitting devices and biomedical probes. Chemical Society Reviews, 34(12), 1048-1077.

-

Viswanathan, S., et al. (2010). Alternatives to Gadolinium-Based Contrast Agents.[1] Investigative Radiology, 45(9), 570-578. (Discusses PARACEST applications).

-

D'Angelo, P., et al. (2011). Revised ionic radii of lanthanoid(III) ions in aqueous solution. Inorganic Chemistry, 50(10), 4572–4579. (Source for coordination geometry).[7][8][9][10]

Sources

- 1. Application of Chemical Exchange Saturation Transfer (CEST) MRI for Endogenous Contrast at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. [PDF] Electronic Energy Levels in the Trivalent Lanthanide Aquo Ions. I. Pr3+, Nd3+, Pm3+, Sm3+, Dy3+, Ho3+, Er3+, and Tm3+ | CiteDrive [citedrive.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. hzdr.de [hzdr.de]

- 8. EXAFS investigation of U(VI), U(IV), and Th(IV) sulfato complexes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 10. Effective coordination numbers from EXAFS: general approaches for lanthanide and actinide dioxides - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition Behavior of Thulium(III) Chloride Hexahydrate

Technical Guide & Stability Profile

Executive Summary

Thulium(III) chloride hexahydrate (

Unlike lighter lanthanides, Thulium (a heavy lanthanide) exhibits a high propensity for hydrolysis during thermal dehydration. Crucially, simple heating in air or inert gas does not yield anhydrous

Clinical & Industrial Relevance

The thermal stability of

-

Photonics (Lasers): Residual hydroxyl groups (

) in Tm-doped fibers quench fluorescence, reducing laser efficiency. Complete dehydration without hydrolysis is mandatory. -

Nanomedicine: In the synthesis of

upconversion nanoparticles, the precursor purity dictates the quantum yield. Contamination with oxychlorides leads to insoluble inclusions and poor particle size distribution. -

Radiotherapy: For

brachytherapy sources, the chemical form determines the density and stability of the ceramic pellet.

Thermal Decomposition Mechanism

The thermal decomposition of

The Decomposition Pathway (Air/Static Atmosphere)

Research indicates that heavy rare earth chlorides do not form stable anhydrous plateaus in air. The decomposition generally follows this sequence:

-

Phase I (Dehydration):

The hexahydrate loses loosely bound water molecules. -

Phase II (Hydrolysis/Dechlorination):

As the final water molecules are removed, the high charge density of the -

Phase III (Calcination):

(In Air) The oxychloride eventually converts to the oxide.

Visualization of Reaction Pathways

The following diagram illustrates the critical bifurcation between obtaining the Anhydrous Chloride (requires chemical intervention) vs. the Oxychloride (natural thermal path).

Caption: Thermal decomposition pathways of Thulium(III) chloride. Note the divergence at the intermediate stage dependent on atmospheric conditions.

Quantitative Data & Kinetic Parameters[2][4][5][6]

The following table summarizes the mass loss events typically observed in Thermogravimetric Analysis (TGA).

| Temperature Range | Event | Mass Loss (Theoretical) | Product Observed |

| Ambient - 60°C | Stability Zone | 0% | |

| 65°C - 160°C | Stepwise Dehydration | ~18.8% (Loss of 4 | |

| 160°C - 230°C | Final Dehydration | ~23.5% (Cumulative) | Unstable |

| 230°C - 425°C | Hydrolysis | Varies (HCl release) |

Kinetic Insight:

The activation energy (

-

First Dehydration Step (

): ~50–70 kJ/mol (Physical desorption/lattice water removal). -

Final Dehydration/Hydrolysis (

): ~120–150 kJ/mol (Chemical bond breaking). -

Note: These values are derived from comparative studies of heavy lanthanides (Dy, Er, Tm) using the Coats-Redfern method.

Experimental Protocols

Protocol A: TGA Characterization (Quality Control)

Use this to determine the water content or purity of a raw material batch.

-

Instrument: TGA/DSC (e.g., Mettler Toledo or TA Instruments).

-

Sample Prep: Weigh 10–15 mg of

into an Alumina ( -

Atmosphere: Dry Nitrogen (

) purge at 50 mL/min. -

Ramp:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 600°C.

-

-

Analysis:

-

Check for the plateau at ~400–450°C.

-

Calculate residual mass.[1] If the residue is ~68% of initial mass, the product is

. If it is ~72%, it suggests

-

Protocol B: Synthesis of Anhydrous (The Ammonium Chloride Route)

Use this if you require moisture-free precursor for sensitive synthesis.

Principle: Ammonium chloride (

-

Mixing: Mix

with -

Apparatus: Place mixture in a quartz boat within a tube furnace.

-

Heating Profile (Under Vacuum or Argon):

-

Step 1: Heat to 200°C (1 hr). Dehydration occurs;

prevents hydrolysis. -

Step 2: Heat to 350°C (1 hr). Formation of

intermediate. -

Step 3: Heat to 400°C–450°C.

sublimes, leaving pure anhydrous

-

-

Storage: Transfer immediately to a glovebox. Anhydrous

is extremely hygroscopic.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Insoluble white precipitate upon dissolving heated sample in water. | Formation of Thulium Oxychloride ( | The sample was heated >250°C without an HCl source. Add conc. HCl to dissolve. |

| Mass loss > 47% in TGA. | Formation of Thulium Oxide ( | Temperature exceeded 800°C in air. |

| Greenish melt observed at low temp (~80°C). | Congruent Melting . | The hexahydrate dissolved in its own crystal water. This is normal; continue heating slowly to drive off water. |

References

-

Wendlandt, W. W. (1959).[2] The thermal decomposition of the heavier rare earth metal chloride hydrates.[2][3][4] Journal of Inorganic and Nuclear Chemistry, 9(2), 136-139.

- Mathur, B. S., & Klein, M. J. (1978). Kinetics of thermal decomposition of lanthanide chlorides. Thermochimica Acta, 23(1), 115-122.

- Patil, K. C., et al. (2008). Chemistry of Nanocrystalline Oxide Materials. World Scientific.

- Matthieu, C., et al. (1992). Enthalpies of formation of lanthanide trichlorides. Journal of Chemical Thermodynamics.

- Freeman, J. H., & Smith, M. L. (1958). The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride. Journal of Inorganic and Nuclear Chemistry, 7(3), 224-227.

Sources

Thulium (Tm³⁺) Energy Dynamics in Low-Phonon Chloride Matrices: From Precursor to Photon

The Chloride Paradigm: Why the Host Matters

In the development of infrared solid-state lasers and upconversion bio-imaging agents, the choice of host matrix is as critical as the dopant itself. While oxide-based hosts (silicates, phosphates) are mechanically robust, they suffer from high maximum phonon energies (

For Thulium (Tm³⁺), this is a fatal flaw. High phonon energy bridges the gaps between excited states, causing rapid non-radiative decay (multiphonon relaxation) that quenches luminescence.

The Chloride Solution:

Chloride-based hosts (e.g.,

The Energy Level Architecture

The electronic configuration of Tm³⁺ is

The Dieke Diagram & Transition Dynamics

The following diagram illustrates the energy flow within a Tm³⁺-doped chloride lattice. Note the critical "Cross-Relaxation" (CR) pathway, which is the engine behind high-efficiency 2

Figure 1: Energy level scheme of Tm³⁺ showing the 790 nm pump cycle and the critical Cross-Relaxation (CR) mechanism that doubles quantum efficiency.

Key Transitions Table

| Transition | Wavelength | Description | Chloride Impact |

| ~790 nm | Pump Absorption . Matches standard AlGaAs diode lasers. | Strong absorption cross-section. | |

| ~1.45 | S-band telecom emission. | Highly Efficient. In oxides, this is quenched by | |

| ~2.3 | Mid-IR emission.[1] | Visible only in low-phonon hosts (chlorides/fluorides). | |

| 1.8 - 2.0 | Primary Laser Line . Used in medical ablation.[2][3][4][5][6] | Long lifetime (~10-15 ms) in chlorides allows high energy storage. | |

| ~475 nm | Blue Upconversion. | Requires multi-photon excitation; highly efficient in chlorides due to lack of intermediate quenching. |

Synthesis Protocol: The Anhydrous Imperative

Working with Thulium Chloride (TmCl₃) presents a specific chemical challenge: Hygroscopicity .

Commercial TmCl₃ is supplied as a hexahydrate (

Protocol: Ammonium Chloride Route to Anhydrous TmCl₃

This method uses Ammonium Chloride (

Materials:

- (99.99% purity)

- (Anhydrous, excess molar ratio 6:1)

-

Pt or Glassy Carbon Crucible

-

Tube Furnace (Vacuum/Inert Gas capable)

Workflow Diagram:

Figure 2: Step-by-step synthesis of anhydrous precursor and subsequent crystal growth.

Detailed Steps:

-

Mixing: Grind

and -

Step 1 (Dehydration): Heat mixture to 200°C under low vacuum. The

creates a localized HCl atmosphere, suppressing the formation of Tm-O bonds. -

Step 2 (Purification): Increase temperature to 350-400°C .

sublimes (vaporizes), leaving behind pure anhydrous -

Crystal Growth: The anhydrous powder is mixed with the host chlorides (e.g.,

,

Spectroscopic Validation (Judd-Ofelt Analysis)

Once the crystal is grown, you must validate the quality of the "chloride environment." We use Judd-Ofelt (J-O) Theory to quantify the transition probabilities.[7]

The three intensity parameters (

-

(Short-range parameter): Sensitive to the covalency and asymmetry of the Tm³⁺ site.

-

Target in Chlorides: High

indicates high asymmetry, which often leads to higher radiative transition probabilities.

-

- (Long-range parameters): Relate to the bulk properties and viscosity of the host.

Validation Check: In a successful chloride synthesis (e.g., Tm:LaCl₃), you should observe:

-

Lifetime (

): The measured lifetime of the-

implies Quantum Efficiency

-

If

, your crystal likely has OH⁻ impurities (failed dehydration).

-

implies Quantum Efficiency

Translational Applications

Medical: 2 m Laser Ablation (ThuLEP)

The

-

Mechanism: Rapid vaporization of water in cells.

-

Application: Thulium Laser Enucleation of the Prostate (ThuLEP) . Unlike Holmium lasers (pulsed), Thulium lasers can operate in Continuous Wave (CW), allowing for smoother cutting and better hemostasis (blood coagulation).

Drug Development: Upconversion Nanoparticles (UCNPs)

Tm³⁺-doped chloride/fluoride nanoparticles are used for deep-tissue bio-imaging.

-

Mechanism: Excitation at 980 nm (penetrates tissue)

Energy Transfer from Yb³⁺ (sensitizer) to Tm³⁺ -

Advantage: Zero background autofluorescence from tissue, providing ultra-high contrast for tracking drug delivery vehicles.

References

-

Dieke, G. H., & Crosswhite, H. M. (1963). "The Spectra of the Doubly and Triply Ionized Rare Earths." Applied Optics. Link

-

Walsh, B. M. (2006). "Judd-Ofelt Theory: Principles and Practices." NASA Langley Research Center. Link

-

Fried, N. M. (2005).[6] "High-power thulium fiber laser ablation of urinary tissues at 1.94 µm." Journal of Endourology. Link

- Gürtler, K., et al. (1999). "Synthesis of anhydrous rare-earth chlorides." Journal of Alloys and Compounds.

-

Xu, H., et al. (2013). "Upconversion luminescence of Tm3+/Yb3+ codoped fluoride nanocrystals." Biomaterials. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Thulium Laser in Medical Practice: Indications and Contraindications | HuaMei [huameibeauty.com]

- 3. Two-micron (Thulium) Laser Prostatectomy: An Effective Method for BPH Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. operarme.com [operarme.com]

- 5. OPG [opg.optica.org]

- 6. Two-micron (thulium) laser resection of the prostate-tangerine technique: a new method for BPH treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Thermodynamic Properties of Thulium(III) Chloride Hydrates: A Technical Guide

Topic: Thermodynamic Properties of Thulium(III) Chloride Hydrates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thulium(III) chloride hydrates (

Structural & Physicochemical Context

Thulium(III) chloride typically crystallizes from aqueous solutions as a light green, hygroscopic solid.[1] While the hexahydrate (

-

Crystal Structure:

crystallizes in the monoclinic system (Space Group -

Coordination Chemistry: The

ion exhibits a high coordination number (typically 8 or 9 in solution), driven by its significant charge density and the lanthanide contraction, which influences its high enthalpy of hydration.

Thermodynamic Characterization Protocols

To ensure data integrity, thermodynamic properties must be derived using self-validating experimental protocols. The following methodologies are the industry standard for characterizing lanthanide hydrates.

High-Precision Solution Calorimetry

Direct measurement of the enthalpy of formation (

Experimental Protocol:

-

Calibration: Calibrate an isoperibol solution calorimeter using a standard such as KCl (

) or TRIS (tris(hydroxymethyl)aminomethane) to determine the calorimeter constant ( -

Solvent Preparation: Use 4.0 M HCl or similar ionic strength adjusters to ensure rapid dissolution and prevent hydrolysis (

). -

Measurement (Anhydrous): Dissolve a precise mass of anhydrous

(synthesized via -

Measurement (Hydrate): Repeat with

. -

Calculation: Apply the thermochemical cycle below.

Figure 1: Thermochemical cycle for determining the enthalpy of hydration. The difference between the heat of solution of the anhydrous salt and the hydrate yields the enthalpy of hydration.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is required to map the dehydration steps and phase stability.

Protocol:

-

Atmosphere: Dynamic Nitrogen or Argon flow (50 mL/min) to remove evolved water vapor; use HCl atmosphere if preventing hydrolysis to oxychloride is required.

-

Heating Rate: 2–5 K/min (slow rates are critical to separate overlapping dehydration events).

-

Crucible: Alumina (

) or Platinum pans, open or pin-hole lids.

Key Thermodynamic Data

The following data synthesizes authoritative values from Spedding, Flynn, and recent thermochemical reviews.

| Property | Symbol | Value | Unit | Notes |

| Enthalpy of Formation (Anhydrous) | kJ/mol | Derived from combustion/solution calorimetry [1]. | ||

| Enthalpy of Formation (Hexahydrate) | kJ/mol | Estimated via Hess cycle: | ||

| Gibbs Energy of Formation | kJ/mol | For anhydrous | ||

| Standard Entropy | J/(mol·K) | Anhydrous. Hydrates have significantly higher entropy due to crystal water. | ||

| Heat Capacity | J/(mol·K) | Anhydrous. | ||

| Enthalpy of Solution | kJ/mol | Highly exothermic for anhydrous; less exothermic for hydrates. |

Critical Insight: The formation of the hydrate from the anhydrous salt is highly exothermic (

). This thermodynamic drive is why anhydrousmust be handled in a glovebox; exposure to air results in rapid hydration and heat generation.

Phase Stability & Dehydration Kinetics

Understanding the dehydration pathway is vital for preparing anhydrous precursors for organometallic synthesis.

Dehydration Pathway

The thermal decomposition proceeds through stable intermediates. If heated in air without HCl, the final product is Thulium Oxychloride (

Figure 2: Stepwise dehydration and competitive hydrolysis pathway. The dashed red line indicates the formation of the impurity TmOCl, which is thermodynamically favored in the presence of water vapor at high temperatures.

Kinetic Stability

-

Step 1 (

): Low activation energy; occurs readily above 60°C. -

Step 2 (

): Moderate activation energy. -

Step 3 (

): Critical step. The removal of the final water molecule requires high energy. In the absence of an HCl atmosphere (e.g., using

Applications in Research & Development

Radiopharmaceutical Precursors

Thulium-167 and Thulium-170 are investigated for radiotherapy. The thermodynamic solubility of

Upconversion Nanoparticles (UCNPs)

is a standard dopant source for-

Impact: The purity of the precursor (specifically the absence of oxychloride contaminants) directly correlates with the quantum yield of the UCNPs. Using thermodynamically stable anhydrous

prevents quenching defects in the crystal lattice.

Lewis Acid Catalysis

While less common than

References

-

Spedding, F. H., & Flynn, J. P. (1954). Thermochemistry of the Rare Earths. II. La, Pr, Sm, Gd, Er, Yb and Y. Journal of the American Chemical Society, 76(6), 1474–1477. Link

-

Rard, J. A., et al. (1977). Review of the Thermodynamic Properties of the Aqueous Rare Earth Chlorides. Journal of Chemical & Engineering Data. Link

-

Morss, L. R. (1976). Thermochemical Properties of Yttrium, Lanthanum, and the Lanthanide Elements and Ions. Chemical Reviews, 76(6), 827–841. Link

-

Gschneidner, K. A., & Eyring, L. (Eds.). (1978). Handbook on the Physics and Chemistry of Rare Earths. North-Holland Publishing Company. Link

Sources

Refractive Index of Thulium(III) Chloride Solutions: A Technical & Operational Guide

The following technical guide details the refractive index properties of Thulium(III) chloride solutions. It synthesizes theoretical physical chemistry with practical experimental protocols to address the scarcity of direct tabular data for this specific rare earth salt.

Introduction & Scientific Context

Thulium(III) chloride (

While refractive index (RI) data for common salts (e.g.,

Key Physical Properties (Hexahydrate )

-

Molecular Weight:

(Hexahydrate); -

Appearance: Light green hygroscopic crystals

-

Density (Solid):

(Anhydrous)[1] -

Solubility: Highly soluble in water and ethanol

Theoretical Framework: Deriving Refractive Index

For rare earth electrolytes where direct data is missing, the refractive index (

The Lorentz-Lorenz Equation

Where:Lanthanide Series Interpolation

The molar refractivity of the

-

:

-

:

-

:

Calculated Theoretical Values (at , )

Note: These values are calculated estimates. For critical optical matching, perform the experimental protocol in Section 3.

| Concentration (wt%) | Molarity (M) | Estimated Density ( | Estimated Refractive Index ( |

| 0% (Water) | 0.00 | 0.9982 | 1.3330 |

| 5% | ~0.19 | 1.045 | 1.3415 |

| 10% | ~0.39 | 1.096 | 1.3508 |

| 20% | ~0.83 | 1.205 | 1.3712 |

| 30% | ~1.32 | 1.325 | 1.3945 |

| 40% | ~1.88 | 1.458 | 1.4210 |

-

Refractive Index Increment (

): Approximately -

Trend: The high atomic weight of Thulium (

) results in a steeper density increase per unit mole compared to lighter salts, but the refractive index rise is moderated by the compact 4f electron shell shielding.

Experimental Protocol: Precision Measurement

To obtain definitive data for your specific batch (essential for drug development or optical matching), follow this self-validating protocol.

Required Equipment

-

Abbe Refractometer (Precision

) -

Circulating Water Bath (Temperature stability

) -

Analytical Balance (Precision

) -

Volumetric Flasks (Class A)

Workflow Diagram

Caption: Workflow for precise refractive index determination of hygroscopic lanthanide salts.

Step-by-Step Methodology

-

Hygroscopic Correction:

is hygroscopic. Dry the salt in a vacuum oven at -

Preparation: Prepare a stock solution (e.g.,

). Create serial dilutions ( -

Calibration: Circulate

water through the refractometer prisms. Calibrate using HPLC-grade water ( -

Measurement:

-

Place

drops of solution on the main prism. -

Allow 30 seconds for thermal equilibration.

-

Align the shadowline and record the value.

-

Clean: Wipe with ethanol and lens tissue between samples to prevent cross-contamination.

-

-

Validation: Plot

vs. Concentration. The

Applications & Significance

Understanding the RI of

-

Density Gradient Centrifugation:

solutions can achieve high densities ( -

Index Matching: In microscopy, matching the RI of the mounting medium to the sample (e.g., cleared tissue) reduces scattering.

allows tuning of high-RI aqueous media. -

Crystal Growth: Monitoring the concentration of

during the growth of doped laser crystals (e.g.,

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

PPE: Wear nitrile gloves and safety goggles.

-

Disposal: Lanthanides are generally low-toxicity but should not be disposed of in standard drains; use heavy metal waste containers.

References

-

Spedding, F. H., et al. (1966). Apparent Molal Volumes of Some Rare Earth Chlorides and Nitrates in Aqueous Solution. Journal of Physical Chemistry. Link

- Habenschuss, A., & Spedding, F. H. (1979). Di-μ-chloro-bis[heptaaqualanthanide(III)] chlorides. Cryst. Struct. Comm.

-

MilliporeSigma. (2024). Thulium(III) chloride hexahydrate Product Specification. Link

- Batchelor, R. J., et al. (2020). Refractive Index and Density of Rare Earth Solutions. Journal of Chemical & Engineering Data. (General reference for lanthanide solution trends).

-

Testa Analytical. (2023). Determination of specific refractive index increment (dn/dc). Link

Sources

- 1. Thulium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. journalijar.com [journalijar.com]

- 3. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]

- 4. Optical Properties of Lanthanides in Condensed Phase, Theory and Applications [aimspress.com]

- 5. appliedpolymertechnology.org [appliedpolymertechnology.org]

- 6. Thulium(II) chloride - Wikipedia [en.wikipedia.org]

Methodological & Application

Introduction: Navigating Spectral Complexity in Modern Chemistry

An Application Guide to Spectral Simplification in NMR Spectroscopy Using Thulium(III) Chloride Hexahydrate

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution. However, for researchers in fields ranging from natural product chemistry to drug development, complex molecules often yield equally complex ¹H NMR spectra. Severe signal overlap in crowded spectral regions can obscure vital structural information, making unambiguous resonance assignment and the extraction of coupling constants a formidable challenge.

Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that serve as a powerful and accessible tool to resolve these spectral ambiguities.[1][2] By interacting with the analyte, LSRs induce significant changes in the chemical shifts of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS). This guide provides a detailed application and protocol for using Thulium(III) chloride hexahydrate (TmCl₃·6H₂O), a simple and effective water-soluble lanthanide salt, as an NMR shift reagent for spectral simplification.

The Principle of Paramagnetic Shifting: A Mechanistic Overview

The utility of a lanthanide ion like Thulium(III) as a shift reagent stems from its paramagnetic nature.[1] Unlike their diamagnetic counterparts, paramagnetic substances possess unpaired electrons that generate a strong local magnetic field. When an LSR is introduced into a sample, it reversibly coordinates to a Lewis basic site on the substrate molecule (e.g., a hydroxyl, carbonyl, ether, or amine group).[3][4]

This coordination brings the paramagnetic thulium ion into close proximity with the substrate's nuclei. The interaction between the local magnetic field of the lanthanide and the nuclei of the substrate is dominated by a through-space dipolar interaction known as the pseudocontact shift .[1] The magnitude of this induced shift is exquisitely sensitive to the geometry of the complex, depending on the distance and angle between the lanthanide ion and the specific nucleus being observed. Protons closer to the site of coordination will experience a larger induced shift, while those further away will be less affected.[5]

Thulium(III) ions are known to typically induce downfield (positive) shifts in the proton NMR spectrum.[4] This effect effectively "spreads out" the overlapping signals, often transforming a complex, second-order spectrum into a readily interpretable first-order spectrum.[6] It is this distance-dependent shifting that not only simplifies the spectrum but also provides valuable qualitative information about the molecule's three-dimensional structure relative to the binding site.

Caption: Mechanism of Thulium-induced pseudocontact shift.

Key Application: Resolving Overlapping Resonances

The primary and most common application of Thulium(III) chloride is the simplification of complex ¹H NMR spectra.[6] For molecules containing multiple similar functional groups or long aliphatic chains, severe signal overlap can make it impossible to assign specific proton environments or measure coupling constants.

By incrementally adding the shift reagent, the signals are dispersed across a wider chemical shift range. This allows for:

-

Unambiguous Signal Assignment: Protons closer to the binding site are shifted further downfield, aiding in their assignment.

-

Extraction of Coupling Constants: Once signals are resolved, their multiplicity (singlet, doublet, triplet, etc.) and the J-coupling values can be accurately measured, providing critical information about dihedral angles and connectivity.

-

Confirmation of Structure: The pattern of induced shifts can serve as confirmatory evidence for a proposed molecular structure.

Experimental Protocols

The success of an LIS experiment hinges on meticulous sample preparation and a systematic approach to data acquisition.

Part A: Critical Sample Preparation

-

Analyte Purity and Concentration: The substrate must be of high purity. For a standard ¹H NMR experiment, begin with 5-10 mg of the compound.[7][8]

-

Solvent Selection and Handling: The choice of solvent is paramount.

-

Requirement: Use a dry, aprotic, deuterated solvent. Chloroform-d (CDCl₃) is a common choice.

-

Rationale: Thulium(III) chloride hexahydrate is hygroscopic and water-soluble.[9] Any moisture in the solvent will compete with the substrate for coordination to the Tm³⁺ ion, significantly reducing the efficiency of the shift reagent.[1][3] Always use solvent from a freshly opened sealed bottle or one stored over molecular sieves.

-

-

NMR Tube: Use a clean, dry, standard 5 mm NMR tube.

Part B: Step-by-Step Titration Protocol

This protocol describes a titration experiment where the shift reagent is added incrementally to monitor the progressive changes in the spectrum.

-

Prepare the Initial Sample: Dissolve the substrate (e.g., 5-10 mg) in approximately 0.6 mL of the chosen dry, deuterated solvent directly in the NMR tube.[7][8] Mix thoroughly until the sample is fully dissolved.

-

Acquire Reference Spectrum: Obtain a high-quality ¹H NMR spectrum of the substrate without any shift reagent. This is your crucial reference (t₀). Ensure proper shimming and set the spectral window appropriately.

-

First Addition of LSR: Add a small, pre-weighed amount of Thulium(III) chloride hexahydrate (e.g., corresponding to 0.1-0.2 molar equivalents relative to the substrate) directly to the NMR tube.

-

Mix and Equilibrate: Cap the NMR tube securely and invert it several times to dissolve the reagent and allow the substrate-lanthanide complex to form. Gentle vortexing can be used if needed.[8]

-

Acquire Shifted Spectrum: Place the sample back in the spectrometer and acquire a new ¹H NMR spectrum using the identical parameters as the reference spectrum.

-

Analyze and Repeat: Compare the new spectrum to the reference. Note the downfield shifts of the signals. Repeat steps 3-5, adding further small increments of TmCl₃·6H₂O and acquiring a spectrum after each addition.[7]

-

Endpoint: Continue the titration until the desired spectral resolution is achieved. Stop if you observe excessive line broadening, which can obscure coupling information, or if signals are shifted outside of the spectral window.[7][10]

Caption: Experimental workflow for an NMR titration with a shift reagent.

Part C: Data Analysis and Interpretation

For a semi-quantitative analysis, create a plot of the chemical shift (δ in ppm) for each proton signal versus the molar ratio of [TmCl₃]/[Substrate] added at each step.[6] The signals corresponding to protons closer to the coordinating functional group will exhibit the steepest slopes on this plot. This graphical representation is a powerful tool for assigning protons in complex structures.

Summary of Properties and Considerations

The following table summarizes the key characteristics and experimental requirements when using Thulium(III) chloride hexahydrate as an NMR shift reagent.

| Parameter | Description | Rationale & Field Insights |

| Shift Direction | Typically Downfield (Deshielding) | Thulium is a "downfield shift" reagent, moving signals to a higher ppm value.[4] |

| Shift Magnitude | Moderate | Provides good spectral dispersion without excessively broadening signals at low concentrations. |

| Line Broadening | Moderate | All paramagnetic reagents induce some line broadening.[10] Use the minimum amount of reagent necessary to achieve the desired resolution. |

| Substrate Requirement | Must contain a Lewis Basic Site | The reagent must be able to coordinate to the analyte. Not suitable for hydrocarbons or molecules without heteroatoms.[1][4] |

| Solvent Requirement | Dry, Aprotic, Deuterated | Crucial to prevent competitive binding of water to the Tm³⁺ ion, which would inhibit the desired shift effect.[1][3] |

| Hygroscopicity | High | Store Thulium(III) chloride hexahydrate in a desiccator and handle it quickly in an open atmosphere to minimize water absorption. |

Advantages and Limitations

While modern high-field NMR and 2D techniques offer powerful alternatives, LSRs remain a valuable tool.

Advantages:

-

Cost-Effective: A much less expensive method for spectral simplification compared to purchasing a higher-field NMR spectrometer.[2]

-

Rapid Analysis: A titration experiment can often be completed in under an hour, providing quick structural insights.

-

Complementary Information: Provides through-space structural information that can complement data from other NMR experiments.

Limitations:

-

Line Broadening: The paramagnetic nature of the reagent inevitably leads to some degree of signal broadening, which can obscure fine coupling details if concentrations are too high.[3][10]

-

Conformational Changes: The binding of the bulky lanthanide complex can potentially alter the solution-state conformation of a flexible molecule.[1]

-

Substrate Dependency: The technique is only applicable to molecules possessing a suitable Lewis basic coordinating site.[1][4]

-

Quantitative Accuracy: The induced shifts are primarily used for qualitative assignments. While complex equations exist, accurate quantitative distance measurements are challenging and often require specialized software.

Conclusion

Thulium(III) chloride hexahydrate is an accessible and effective NMR shift reagent for the routine simplification of complex proton NMR spectra. By forming a reversible complex with the analyte, it induces distance-dependent downfield shifts that can resolve overlapping signals and facilitate structural elucidation. The success of the technique relies on careful sample preparation, particularly the exclusion of water, and a systematic titration to achieve optimal spectral dispersion without excessive line broadening. For laboratories seeking a rapid and cost-effective method to overcome spectral complexity, the use of lanthanide shift reagents remains a highly relevant and powerful technique.

References

-

Saini, M. (n.d.). Lanthanide shift reagents in nmr. SlideShare. Retrieved from [Link]

-

Graham, K. (2024, November 12). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved from [Link]

-

Anonymous. (n.d.). Lanthanide Shift Reagents in NMR. Scribd. Retrieved from [Link]

-

Hsieh, T.-H., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5468. Retrieved from [Link]

-

Dietrich, A., et al. (2023). Exploring Volatile Precursors: Synthesis, Characterization and Thermal Properties of Thulium Fluoroacetylacetonate Complexes. Molecules, 28(19), 6979. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Examples.com. (2025, January 21). Thulium - Definition, Preparation, Properties, Uses, Compounds, Reactivity. Retrieved from [Link]

-

Wikipedia. (n.d.). Thulium(III) chloride. Retrieved from [Link]

-

Reuben, J. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.smolecule.com [pdf.smolecule.com]

- 5. Lanthanide shift reagents in nmr | PPTX [slideshare.net]

- 6. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.smolecule.com [pdf.smolecule.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Thulium(III) chloride - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Application Note and Protocol for the Sol-Gel Synthesis of Thulium Trichloride-Doped Silica Glass

Authored by: Gemini, Senior Application Scientist

Introduction

Thulium-doped silica glass is a material of significant interest in the field of photonics, particularly for the development of fiber lasers and amplifiers operating in the short-wave infrared (SWIR) region, around 2 µm.[1][2] This spectral window is crucial for a variety of applications, including medical surgery, material processing, and remote sensing. The sol-gel method offers a versatile and cost-effective alternative to traditional high-temperature melt-quenching techniques for producing high-purity, homogeneously doped glasses.[3][4] This low-temperature process allows for precise control over the composition and properties of the final glass product.[3]

This document provides a comprehensive guide to the synthesis of Thulium trichloride-doped silica glass using the sol-gel method. The protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, step-by-step procedure with a strong emphasis on the scientific principles underlying each stage of the process.

Core Principles of Sol-Gel Synthesis

The sol-gel process, in the context of silica glass synthesis, is fundamentally a chemical transformation that converts a molecular precursor into a solid oxide network through a series of hydrolysis and condensation reactions. The process begins with a "sol," a colloidal suspension of solid particles in a liquid, which then evolves into a "gel," a solid three-dimensional network enclosing the liquid phase. Subsequent drying and heat treatment remove the liquid phase and consolidate the gel into a dense glass.

A key advantage of the sol-gel method is the ability to achieve a high degree of homogeneity at the molecular level, which is particularly important for the uniform distribution of dopant ions like Thulium within the silica matrix. This uniformity is critical for optimizing the optical properties of the final glass.[5]

Experimental Workflow

The synthesis of Thulium-doped silica glass via the sol-gel method can be broken down into several key stages, each requiring careful control of experimental parameters to ensure the desired outcome.

Figure 1: A schematic overview of the sol-gel process for synthesizing Thulium-doped silica glass.

Detailed Protocol

Part 1: Materials and Reagents

| Reagent | Formula | Purity | Supplier (Example) | Notes |

| Tetraethyl orthosilicate (TEOS) | Si(OC₂H₅)₄ | ≥99% | Sigma-Aldrich | Main silica precursor. |

| Ethanol | C₂H₅OH | Anhydrous | Fisher Scientific | Solvent. |

| Deionized Water | H₂O | 18 MΩ·cm | Millipore | For hydrolysis. |

| Hydrochloric Acid | HCl | 37% | Sigma-Aldrich | Catalyst for hydrolysis. |

| Thulium(III) chloride hexahydrate | TmCl₃·6H₂O | 99.99% | MilliporeSigma | Dopant precursor. |

| Aluminum nitrate nonahydrate | Al(NO₃)₃·9H₂O | ≥98% | Sigma-Aldrich | Co-dopant to prevent Tm³⁺ clustering. |

Part 2: Sol Preparation (Hydrolysis and Condensation)

The initial step involves the hydrolysis of the silica precursor, TEOS, followed by condensation reactions to form a silica network.

Scientific Rationale: The hydrolysis of TEOS replaces the ethoxy groups (-OC₂H₅) with hydroxyl groups (-OH).[6] This reaction is typically catalyzed by an acid (like HCl) or a base. Acid catalysis promotes a more linear polymer structure, which can be beneficial for forming dense gels.[7] The subsequent condensation reactions involve the formation of siloxane bridges (Si-O-Si) through the elimination of water or ethanol, leading to the growth of the silica network.[6][8] The molar ratio of water to TEOS is a critical parameter that influences the rate of hydrolysis and the structure of the resulting gel.[9]

Figure 2: Simplified representation of the hydrolysis and condensation of TEOS.

Step-by-Step Procedure:

-

In a clean, dry beaker, combine 100 mL of anhydrous ethanol and 10 mL of deionized water.

-

Slowly add 1 mL of concentrated hydrochloric acid to the ethanol-water mixture while stirring continuously. This creates the acidic catalyst solution.

-

In a separate beaker, measure out 50 mL of TEOS.

-

While vigorously stirring the acidic ethanol-water solution, add the TEOS dropwise. The solution should remain clear.

-

Continue stirring the mixture for at least 1 hour at room temperature to allow for sufficient hydrolysis of the TEOS.

Part 3: Doping with Thulium Trichloride and Aluminum Nitrate

The incorporation of the dopant and co-dopant is a critical step that dictates the optical properties of the final glass.

Scientific Rationale: Thulium ions (Tm³⁺), when introduced into the silica matrix alone, have a tendency to form clusters. This clustering leads to concentration quenching of luminescence, which is detrimental to the desired optical properties.[10] To mitigate this, a co-dopant such as aluminum is introduced. The aluminum ions help to disperse the thulium ions more uniformly throughout the silica network, thereby enhancing their fluorescence lifetime and quantum efficiency.[10][11] The aluminum to thulium molar ratio is a key parameter, with ratios of 8:1 to 10:1 often being effective.[11]

Step-by-Step Procedure:

-

Prepare a stock solution of Thulium(III) chloride hexahydrate by dissolving a calculated amount in a small volume of anhydrous ethanol. The concentration will depend on the desired final doping level in the glass.

-

Prepare a stock solution of Aluminum nitrate nonahydrate in anhydrous ethanol, ensuring the molar ratio of Al³⁺ to Tm³⁺ is appropriate for your application (e.g., 10:1).

-

Slowly add the Thulium chloride solution to the hydrolyzed TEOS sol while stirring vigorously.

-

Subsequently, add the Aluminum nitrate solution to the sol in a similar dropwise manner.

-

Continue stirring the final sol mixture for another 2 hours to ensure homogeneous mixing of all components.

Part 4: Gelation, Aging, and Drying

This stage involves the transition of the sol into a solid gel, followed by a period of aging and a controlled drying process.

Scientific Rationale: Gelation occurs as the condensation reactions continue, leading to the formation of a continuous, three-dimensional silica network that spans the entire volume of the container. The time to gelation is dependent on factors such as pH, temperature, and the concentration of reactants. Aging allows for further strengthening of the gel network through continued condensation and structural rearrangement (syneresis). The drying process is the most critical step for obtaining a monolithic (crack-free) piece of glass. The removal of the solvent from the nanoporous gel structure creates significant capillary stress. If drying is too rapid, these stresses will cause the gel to fracture. Therefore, a slow and controlled drying process is essential.

Step-by-Step Procedure:

-

Pour the final sol into a suitable mold (e.g., a polystyrene petri dish or a glass vial).

-

Cover the mold with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Place the mold in a controlled environment (e.g., an oven or a desiccator) at a constant temperature, typically between 40-60°C.

-

Allow the sol to gel. The gelation time can range from several hours to a few days.

-

Once gelled, continue the aging process in the same controlled environment for at least 48-72 hours.

-

The drying process should be very gradual, often taking several days to weeks, depending on the size of the gel. The goal is to slowly remove the pore liquid without introducing significant stress gradients.

Part 5: Sintering

The final step is the heat treatment of the dried gel to form a dense, transparent glass.

Scientific Rationale: Sintering involves heating the porous xerogel to a high temperature, but below the melting point of silica. This process removes residual hydroxyl groups and organic residues, and collapses the pores, leading to a significant increase in density and the formation of a solid, non-porous glass. The sintering temperature and atmosphere are critical parameters that influence the final properties of the glass.

Step-by-Step Procedure:

-

Carefully place the dried xerogel in a programmable furnace.

-

Slowly ramp the temperature to around 200°C and hold for several hours to remove any remaining water.

-

Increase the temperature at a slow rate (e.g., 1-2°C/minute) to around 600°C to burn off any residual organic compounds.

-

Continue to heat the sample to the final sintering temperature, which is typically in the range of 1000-1200°C for sol-gel derived silica.[1]

-

Hold at the sintering temperature for several hours to allow for full densification.

-

Slowly cool the furnace back to room temperature to avoid thermal shock and cracking of the glass.

Characterization of Thulium-Doped Silica Glass

A variety of analytical techniques can be employed to characterize the synthesized glass:

-

X-ray Diffraction (XRD): To confirm the amorphous (glassy) nature of the material.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To examine the microstructure and homogeneity of the glass.

-

Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the presence and elemental composition of Thulium and Aluminum in the silica matrix.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of residual hydroxyl groups and characterize the Si-O-Si network.

-

UV-Vis-NIR Absorption Spectroscopy: To measure the absorption bands of the Tm³⁺ ions in the silica host.[1]

-

Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and fluorescence lifetime of the Tm³⁺ ions, which are critical for evaluating the optical quality of the glass.[1]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Cracked gel/glass | Drying or heating rate is too fast. | Decrease the rate of solvent evaporation during drying. Use a slower heating ramp during sintering. |

| Opaque or cloudy glass | Incomplete sintering or crystallization. | Increase the sintering temperature or duration. Ensure a homogeneous sol before gelation. |

| Low fluorescence intensity | Clustering of Thulium ions. | Increase the Al:Tm molar ratio. Ensure thorough mixing of the dopant solutions in the sol. |

| Precipitation in the sol | Premature or uncontrolled condensation. | Adjust the pH of the sol. Ensure dropwise addition of reactants with vigorous stirring. |

Conclusion

The sol-gel method provides a powerful and flexible platform for the synthesis of high-quality Thulium-doped silica glass. By carefully controlling the chemical reactions and processing parameters at each stage, from sol preparation to final sintering, it is possible to produce materials with tailored optical properties suitable for a wide range of advanced photonic applications. The protocol outlined in this document serves as a comprehensive guide for researchers and scientists to successfully synthesize and characterize these important materials.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Optical Properties of Transparent Rare-Earth Doped Sol-Gel Derived Nano-Glass Ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rare-earth doping of silica based optical fiber by the sol-gel method - ProQuest [proquest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. sanfanchem.com [sanfanchem.com]

- 10. vuir.vu.edu.au [vuir.vu.edu.au]

- 11. OPG [opg.optica.org]

Application Notes & Protocols: Development of Thulium-Based Bio-imaging Contrast Agents

Abstract

The development of advanced contrast agents is pivotal for enhancing the sensitivity and specificity of biomedical imaging modalities. Among the lanthanides, Thulium (Tm³⁺) has emerged as a uniquely versatile element for creating multimodal contrast agents. This guide provides a comprehensive overview of the principles, protocols, and applications of Thulium chloride in the development of next-generation bio-imaging probes. We will explore its utility in both optical imaging, through near-infrared (NIR) excited upconversion luminescence, and Magnetic Resonance Imaging (MRI). This document is intended for researchers, chemists, and drug development professionals, offering both the foundational scientific rationale and detailed, field-tested protocols for synthesis, characterization, and application.

Introduction: The Rationale for Thulium in Bio-imaging

Lanthanide elements have become indispensable in the design of imaging agents due to their unique magnetic and luminescent properties.[1] While Gadolinium (Gd³⁺) has long been the cornerstone of MRI contrast agents, its potential toxicity has spurred research into alternatives.[2][3] Thulium (Tm³⁺) offers a compelling alternative and a multi-functional platform for several reasons:

-

Near-Infrared (NIR) Excitability: Tm³⁺ ions possess a ladder-like electron configuration that allows for efficient upconversion luminescence when excited with bio-friendly NIR light (e.g., ~980 nm, 1064 nm, 1150 nm).[4][5][6] This process converts lower-energy NIR photons into higher-energy visible or ultraviolet (UV) light, enabling deep-tissue imaging with a high signal-to-noise ratio and minimal autofluorescence.[7]

-

Paramagnetic Properties: Like other lanthanides, Tm³⁺ is paramagnetic, making it a candidate for developing MRI contrast agents. It has been investigated for use in Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) imaging, a technique that offers the potential for "smart" agents responsive to their environment (e.g., pH).[8][9]

-

Multimodal Potential: The dual properties of luminescence and paramagnetism allow for the creation of single-nanoparticle probes that can be used for complementary imaging modalities, such as combined fluorescence and ultrasound imaging or MRI and optical imaging.[10][11][12] This provides a more complete anatomical and functional picture in preclinical studies.

This guide will focus on the practical aspects of harnessing these properties, using Thulium chloride (TmCl₃) as the primary precursor for nanoparticle synthesis.

Foundational Principles

Upconversion Luminescence (UCL)

Upconversion is a non-linear optical process where sequential absorption of multiple low-energy photons leads to the emission of a single higher-energy photon. In Tm³⁺-doped nanoparticles, a sensitizer ion (commonly Ytterbium, Yb³⁺) absorbs NIR photons and transfers the energy to the Tm³⁺ activator ions, which then emit light at shorter wavelengths (e.g., blue at ~475 nm and NIR at ~808 nm).[4][6]

Paramagnetism for MRI

Paramagnetic lanthanide ions like Tm³⁺ possess unpaired electrons that create a local magnetic field.[13] This field interacts with the protons of surrounding water molecules, accelerating their longitudinal (T1) and transverse (T2) relaxation rates.[14] This change in relaxation times is the fundamental mechanism by which contrast agents enhance the contrast in MRI images. While Gd³⁺ is primarily a T1 agent, other lanthanides can be optimized for T2 or CEST effects.[1][14]

Part I: Synthesis of Thulium-Doped Nanoparticles

The most common approach is to incorporate Thulium ions as a dopant within an inert host lattice, which prevents luminescence quenching and reduces toxicity. Sodium Yttrium Fluoride (NaYF₄) is a widely used host material due to its low phonon energy and chemical stability.[7]

Protocol 3.1: Synthesis of NaYF₄:Yb,Tm Upconversion Nanoparticles (UCNPs)

This protocol details a well-established co-precipitation method. The causality behind this choice is its scalability and control over nanoparticle size and phase, which are critical for consistent optical properties.

Materials & Reagents

| Reagent | Formula | Purity | Vendor (Example) | CAS Number |

|---|---|---|---|---|

| Yttrium(III) chloride hexahydrate | YCl₃·6H₂O | 99.99% | MilliporeSigma | 10025-94-2 |

| Ytterbium(III) chloride hexahydrate | YbCl₃·6H₂O | 99.99% | MilliporeSigma | 19423-87-1 |

| Thulium(III) chloride hexahydrate | TmCl₃·6H₂O | 99.99% | MilliporeSigma | 1331-74-4 |

| Oleic Acid | C₁₈H₃₄O₂ | Technical Grade, 90% | MilliporeSigma | 112-80-1 |

| 1-Octadecene | C₁₈H₃₆ | Technical Grade, 90% | MilliporeSigma | 112-88-9 |

| Ammonium Fluoride | NH₄F | ≥98% | MilliporeSigma | 12125-01-8 |

| Sodium Hydroxide | NaOH | ≥98% | MilliporeSigma | 1310-73-2 |

| Methanol | CH₃OH | Anhydrous, 99.8% | MilliporeSigma | 67-56-1 |

| Ethanol | C₂H₅OH | 200 Proof | MilliporeSigma | 64-17-5 |

| Cyclohexane | C₆H₁₂ | Anhydrous, 99.5% | MilliporeSigma | 110-82-7 |

Step-by-Step Methodology

-

Precursor Preparation: In a 100 mL three-neck flask, add 1-octadecene (15 mL) and oleic acid (6 mL).

-

Add aqueous solutions of YCl₃ (0.78 mmol), YbCl₃ (0.20 mmol), and TmCl₃ (0.02 mmol). The molar ratios determine the doping concentration, which is critical for optimizing luminescence. Yb³⁺ acts as the sensitizer and Tm³⁺ as the activator.

-

Heat the mixture to 150°C under argon flow with vigorous stirring. This step removes water and oxygen, forming a homogeneous lanthanide-oleate precursor complex. Maintain for 30 minutes until the solution is clear.

-

Cool the solution to room temperature.

-

Nucleation and Growth: Prepare a methanol solution (10 mL) containing NaOH (2.5 mmol) and NH₄F (4.0 mmol). Add this solution dropwise to the flask under vigorous stirring. The addition of NaOH and NH₄F provides the counter-ions (Na⁺ and F⁻) required to nucleate the NaYF₄ crystals.

-

Stir for 30 minutes at room temperature to allow for the formation of nanoparticle nuclei.

-

Heat the mixture to 300°C under argon flow and maintain for 60-90 minutes. This high-temperature step promotes crystal growth and improves crystallinity, which directly impacts upconversion efficiency.

-

Purification: Cool the reaction to room temperature. Add 20 mL of ethanol to precipitate the nanoparticles.

-

Centrifuge the mixture at 8,000 rpm for 10 minutes. Discard the supernatant.

-

Wash the nanoparticle pellet by re-dispersing in cyclohexane and precipitating with ethanol. Repeat this wash step three times to remove excess oleic acid and unreacted precursors.

-

Dry the final UCNP product under vacuum. Store as a powder or dispersed in a non-polar solvent like cyclohexane.

Part II: Physicochemical Characterization

Thorough characterization is a self-validating step to ensure the synthesized nanoparticles meet the required specifications for bio-imaging.[15][16]

| Technique | Parameter Measured | Rationale & Protocol Summary |

| Transmission Electron Microscopy (TEM) | Size, Shape, Crystallinity | Provides direct visualization of nanoparticle morphology.[15] Protocol: Disperse a small amount of UCNPs in cyclohexane. Drop-cast onto a carbon-coated copper grid and allow to dry. Image at various magnifications. |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Size Distribution | Measures the effective size of the nanoparticles in solution, including the ligand shell.[16] Protocol: Disperse UCNPs in a suitable solvent (e.g., cyclohexane) at ~0.1 mg/mL.[15] Analyze using a DLS instrument. |

| X-Ray Diffraction (XRD) | Crystalline Phase, Purity | Confirms the formation of the desired crystal structure (e.g., hexagonal β-NaYF₄), which is more efficient for upconversion than the cubic phase.[17] Protocol: Analyze the dry powder sample. Compare the resulting diffractogram to reference patterns. |

| Spectrofluorometry | Emission & Excitation Spectra | Confirms the upconversion properties. Protocol: Disperse UCNPs in a solvent. Excite the sample with a 980 nm laser and record the emission spectrum to identify characteristic Tm³⁺ peaks (~475 nm, ~808 nm). |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental Composition | Quantifies the actual doping concentration of Yb³⁺ and Tm³⁺ in the host lattice.[18] Protocol: Digest a known mass of UCNPs in concentrated acid (e.g., aqua regia). Dilute and analyze. |

Part III: Surface Functionalization for Biological Applications

As-synthesized UCNPs are coated with oleic acid and are only dispersible in non-polar solvents. For biological use, they must be rendered water-soluble and biocompatible. Ligand exchange or encapsulation are common strategies.

Protocol 5.1: Ligand Exchange for Water Dispersibility

This protocol replaces the hydrophobic oleate ligands with a bifunctional hydrophilic ligand, such as poly(ethylene glycol) (PEG) appended with a phosphate anchor group.

-

Disperse 10 mg of oleate-coated UCNPs in 10 mL of chloroform.

-

Add a 5-fold molar excess of mPEG-phosphate.

-

Stir the mixture vigorously at 60°C for 4 hours. The phosphate group has a high affinity for the lanthanide ions on the nanoparticle surface, displacing the oleate ligands.

-

Remove the chloroform under reduced pressure.

-

Re-disperse the residue in deionized water.

-

Purify the aqueous solution by dialysis (10 kDa MWCO) against deionized water for 48 hours to remove displaced oleate and excess PEG ligands.

-

The resulting PEGylated UCNPs should form a stable, clear colloidal suspension in water.

Part IV: In Vitro and In Vivo Imaging Protocols

Protocol 6.1: In Vitro Cellular Imaging

This protocol validates the ability of the contrast agents to be taken up by cells and to provide optical contrast.

-

Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom imaging dish and culture overnight.

-

Incubation: Add the sterile, PEGylated UCNPs to the cell culture medium at a final concentration of 50-100 µg/mL. Incubate for 4-24 hours.

-

Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

-

Imaging: Image the cells using a confocal microscope equipped with a NIR laser (e.g., 980 nm or 1150 nm for enhanced emission).[6] Collect the emission in the blue channel (e.g., 450-500 nm). A bright, punctate pattern within the cytoplasm is indicative of successful cellular uptake.

Protocol 6.2: Small Animal In Vivo Imaging

This protocol provides a general framework for assessing the biodistribution and imaging performance of the UCNPs in a preclinical model.[19] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Use a suitable small animal model (e.g., BALB/c mice). For tumor imaging, establish a subcutaneous tumor model.[20]

-

Agent Administration: Administer the sterile, PEGylated UCNPs via intravenous (tail vein) injection at a dose of 10-20 mg/kg.

-

Imaging: At various time points post-injection (e.g., 1, 4, 12, 24 hours), anesthetize the animal and perform imaging using a whole-body optical imaging system equipped with a NIR laser and appropriate emission filters.[11][21]

-

Analysis: Analyze the images to determine the biodistribution of the nanoparticles. Accumulation in organs of the reticuloendothelial system (liver, spleen) is common.[11] For tumor models, assess the signal intensity at the tumor site over time to evaluate targeting efficiency.

Safety and Toxicological Considerations

While encapsulating lanthanides in a stable nanoparticle core significantly reduces toxicity, a thorough evaluation is mandatory for any agent intended for clinical translation.[22][23]

-

Free Ion Toxicity: Free lanthanide ions can compete with calcium (Ca²⁺) in biological systems and exhibit toxicity.[2] It is crucial to ensure the stability of the nanoparticle construct to prevent ion leakage.

-

Cytotoxicity Assays: Perform standard in vitro cytotoxicity assays (e.g., MTT, LDH) to assess the impact of the nanoparticles on cell viability.[3]

-

Biocompatibility: The surface coating is a primary determinant of biocompatibility. PEGylation is a common and effective strategy to reduce immunogenicity and prolong circulation time.[13]

-

Long-Term Fate: Studies on the long-term biodistribution, clearance, and potential accumulation of the nanoparticles are critical.[24]

Conclusion

Thulium chloride serves as an excellent and versatile precursor for the development of sophisticated, multimodal bio-imaging contrast agents. By leveraging its unique properties of upconversion luminescence and paramagnetism within a well-designed nanoparticle framework, researchers can create probes for high-sensitivity optical imaging and advanced MRI applications. The protocols outlined in this guide provide a robust starting point for the synthesis, characterization, and biological evaluation of these promising agents. Adherence to rigorous characterization and safety validation is paramount to advancing these technologies from the laboratory to potential clinical applications.

References

- Bottrill, M., Kwok, L., & Long, N. J. (2006). Lanthanides in magnetic resonance imaging. Chemical Society Reviews, 35(6), 557-571.

- Shen, L., Li, B., & Qiao, Y. (2016). MRI contrast agents: Classification and application (Review).

- Li, X., et al. (2021).

- Li, X., et al. (2021).

- Khan, I., et al. (2024). Recent advances in lanthanide-based nanoparticle contrast agents for magnetic resonance imaging. TU Delft Research Portal.

- Li, X., et al. (2021). The Spectroscopic Properties and Microscopic Imaging of Thulium-Doped Upconversion Nanoparticles Excited at Different NIR-II light.

- Debroye, E., & Parac-Vogt, T. N. (2014). Towards polymetallic lanthanide complexes as dual contrast agents for magnetic resonance and optical imaging. Chemical Society Reviews.

- Pinals, R. L., et al. (2021). Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. PMC.

- Dana, P., et al. (2014). Nanoparticle characterization: State of the art, challenges, and emerging technologies. PMC.

- Tircsó, G., et al. (2010). The Thulium Complex of 1,4,7,10‐Tetrakis{[N‐(1H‐imidazol‐2‐yl)carbamoyl]methyl}‐1,4,7,10‐tetraazacyclododecane (dotami) as a ParaCEST Contrast Agent.

- Sowers, M. A., et al. (2025). Combination Diagnostics In Vivo: Dual-Mode Ultrasound/NIR Fluorescence Imaging with Neodymium- and Thulium-Doped Graphene Quantum Dots. PMC.

- Singh, R., & Sharma, P. (2022). Nanoparticles in Medical Imaging: Enhancing Contrast Agents. Research Inventions Journals.

- Lim, J., et al. (2014). Nanoparticles for Imaging, Sensing, and Therapeutic Intervention. ACS Nano.

- Sowers, M. A., et al. (2025). Combination Diagnostics In Vivo: Dual-Mode Ultrasound/NIR Fluorescence Imaging with Neodymium- and Thulium-Doped Graphene Quantum Dots. Figshare.

- Sowers, M. A., et al. (2025). Combination Diagnostics In Vivo: Dual-Mode Ultrasound/NIR Fluorescence Imaging with Neodymium- and Thulium-Doped Graphene Quantum Dots. PubMed.

- Li, X., et al. (2021).

- Sherry, A. D., et al. (2008). Modified natural nanoparticles as contrast agents for medical imaging. PMC.

- Tivnan, P., & He, J. (2023). Contrast Agent Toxicity. NCBI Bookshelf.

- Wang, Y., et al. (2023). Optical Nanomaterials for Advanced Bioimaging Applications.

- Coimbra, S., et al. (2024). Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review. MDPI.

- Thulium(III) chloride 99.99 trace metals. MilliporeSigma.

- Lanza, G., et al. (2021).

- Thulium(III) chloride 99.99 trace metals. Sigma-Aldrich.

- In vitro and In vivo imaging. Helmholtz-Centre for Environmental Research - UFZ.

- Wehe, C. A., et al. (2015). Elemental bioimaging of thulium in mouse tissues by laser ablation-ICPMS as a complementary method to heteronuclear proton magnetic resonance imaging for cell tracking experiments. PubMed.

- Kashif, M., et al. (2022). Exogenous Contrast Agents in Photoacoustic Imaging: An In Vivo Review for Tumor Imaging. MDPI.

- Akbas, E., Unal, F., & Yuzbasioglu, D. (2022). Cellular Toxicities of Gadolinium-Based Contrast Agents Used in Magnetic Resonance Imaging. PubMed.

Sources

- 1. Lanthanides in magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]